molecular formula C14H12O3 B6330616 2-Formyl-6-(2-methoxyphenyl)phenol, 95% CAS No. 132939-08-3

2-Formyl-6-(2-methoxyphenyl)phenol, 95%

Cat. No. B6330616
CAS RN: 132939-08-3
M. Wt: 228.24 g/mol
InChI Key: XTQQJTMOLNDCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-6-(2-methoxyphenyl)phenol (2F6MPP) is a phenolic compound with a wide range of applications in scientific research. It is a versatile chemical that has been used in numerous studies due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2F6MPP.

Mechanism of Action

2-Formyl-6-(2-methoxyphenyl)phenol, 95% is a phenolic compound that has been shown to interact with various biological targets. It has been demonstrated to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and cancer. Additionally, 2-Formyl-6-(2-methoxyphenyl)phenol, 95% has been shown to inhibit the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. Finally, 2-Formyl-6-(2-methoxyphenyl)phenol, 95% has been shown to interact with the receptor for advanced glycation end products, which is involved in diabetes and other diseases.
Biochemical and Physiological Effects
2-Formyl-6-(2-methoxyphenyl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and cancer. Additionally, 2-Formyl-6-(2-methoxyphenyl)phenol, 95% has been shown to inhibit the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. Finally, 2-Formyl-6-(2-methoxyphenyl)phenol, 95% has been demonstrated to interact with the receptor for advanced glycation end products, which is involved in diabetes and other diseases.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(2-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also relatively stable and can be stored at room temperature. Additionally, 2-Formyl-6-(2-methoxyphenyl)phenol, 95% has a wide range of biological targets and can be used to study various biochemical and physiological processes.
The main limitation of 2-Formyl-6-(2-methoxyphenyl)phenol, 95% is that it is a relatively new compound and there is limited information available on its safety and toxicity. Furthermore, its biological activity has not been extensively studied and its mechanism of action is not fully understood. Therefore, caution should be used when using 2-Formyl-6-(2-methoxyphenyl)phenol, 95% in laboratory experiments.

Future Directions

There are several potential future directions for 2-Formyl-6-(2-methoxyphenyl)phenol, 95% research. One potential area of research is to further investigate its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to investigate its potential toxicity and safety. Finally, further research could be conducted to investigate its potential use in other areas, such as drug delivery systems and nanomedicine.

Synthesis Methods

2-Formyl-6-(2-methoxyphenyl)phenol, 95% is synthesized through a two-step reaction. The first step involves the reaction of 2-methoxyphenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form 2-formyl-6-(2-methoxyphenyl)phenol. The second step involves the reaction of this intermediate with another base, such as sodium hydroxide, to form 2-formyl-6-(2-methoxyphenyl)phenol.

Scientific Research Applications

2-Formyl-6-(2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including the anticancer agent pyrrolo[2,3-d]pyrimidine. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and cancer. In addition, 2-Formyl-6-(2-methoxyphenyl)phenol, 95% has been used as a substrate in the study of the metabolism of phenolic compounds in the liver.

properties

IUPAC Name

2-hydroxy-3-(2-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-3-2-6-11(13)12-7-4-5-10(9-15)14(12)16/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQQJTMOLNDCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616091
Record name 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(2-methoxyphenyl)phenol

CAS RN

132939-08-3
Record name 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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